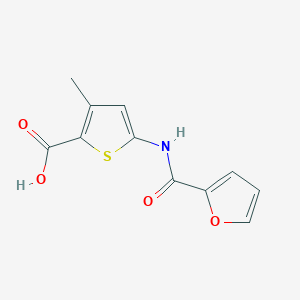

5-(furan-2-amido)-3-methylthiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(furan-2-carbonylamino)-3-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S/c1-6-5-8(17-9(6)11(14)15)12-10(13)7-3-2-4-16-7/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWORQBOYCRKGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)NC(=O)C2=CC=CO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-amido)-3-methylthiophene-2-carboxylic acid typically involves the reaction of 5-amino-3-methylthiophene-2-carboxylic acid with furan-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-amido)-3-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.

Substitution: Electrophilic substitution reactions can occur on both the furan and thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Electrophilic reagents like bromine or nitronium tetrafluoroborate can be used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Tetrahydrofuran derivatives.

Substitution: Brominated or nitrated derivatives of the original compound.

Scientific Research Applications

5-(furan-2-amido)-3-methylthiophene-2-carboxylic acid is an organic compound with a furan ring, a thiophene ring, and a carboxylic acid functional group. It has a molecular formula of and a molecular weight of approximately 251.26 g/mol. It has potential applications in medicinal chemistry and materials science because of its diverse chemical properties.

Chemical Reactions

this compound can undergo oxidation, reduction, and substitution reactions using reagents such as hydrogen peroxide, lithium aluminum hydride, and halogenating agents.

Potential Applications

- Drug development Preliminary studies suggest that this compound may possess significant biological activities, including potential antimicrobial and anticancer properties. Its mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors, modulating their activity.

- Synthesis The synthesis of this compound can be achieved through various methods.

- Biological targets Studies on the interactions of this compound with biological targets are crucial for understanding its pharmacological potential. Mechanistic studies reveal that this compound may bind to specific enzymes or receptors, influencing their activity. Such interactions are essential for elucidating its therapeutic effects and guiding future drug development efforts.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 5-(furan-2-amido)-3-methylthiophene-2-carboxylate | Contains an ester functional group | Used in synthetic routes for complex molecules |

| 3-Methylthiophene-2-carboxylic acid | Lacks the furan amide group | Simpler structure; primarily used in organic synthesis |

| 2-(Furan-2-carboxamido)-4-methylthiazole-5-carboxylic acid | Contains a thiazole ring instead of thiophene | Different heterocyclic framework; potential different biological activities |

Mechanism of Action

The mechanism of action of 5-(furan-2-amido)-3-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to inhibition or activation of the target protein .

Comparison with Similar Compounds

Substituent Variations on the Thiophene Core

The biological and physicochemical properties of thiophene derivatives are highly influenced by substituent patterns. Below is a comparative analysis of key analogues:

Physicochemical Properties

- Solubility and Reactivity: The carboxylic acid group at the 2-position enhances water solubility and facilitates salt formation, critical for bioavailability . The furan-2-amido group in the target compound may increase π-π stacking interactions, improving binding to biological targets compared to simpler methyl or sulfonyl substituents . Chlorosulfonyl and tosylamino groups (e.g., in and ) introduce electrophilic reactivity, enabling further functionalization .

Biological Activity

5-(Furan-2-amido)-3-methylthiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides an overview of its biological activity, supported by various research findings, data tables, and case studies.

Overview of Biological Activity

The compound exhibits a range of biological activities, primarily related to its interaction with specific proteins and enzymes. Notably, it has been studied for its effects on hypoxia-inducible factors (HIFs), which play crucial roles in cellular responses to low oxygen levels.

- HIF Stabilization : Research indicates that derivatives of furan and thiophene can stabilize HIF under hypoxic conditions. For instance, compounds similar to this compound have shown enhanced HIF transcriptional activity in cellular models during hypoxia .

- Inhibition of Enzymes : The compound has also been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), which is involved in fatty acid metabolism. This inhibition can lead to therapeutic applications in treating metabolic disorders such as obesity and dyslipidemia .

Case Studies

- Hypoxia Studies : In a study evaluating the effects of various thiophene derivatives on HIF stabilization, it was found that this compound significantly increased luciferase activity in SKN:HRE-MLuc cells under hypoxic conditions, indicating its role in enhancing HIF activity .

- ACC Inhibition : Another study highlighted the compound's ability to inhibit ACC effectively, with an IC50 value demonstrating its potency. This inhibition was linked to reduced fatty acid synthesis in HepG2 cells, suggesting its potential for managing metabolic diseases .

Data Tables

| Compound | Biological Activity | IC50 Value (µM) |

|---|---|---|

| This compound | HIF Stabilization | Not specified |

| Thiophene derivative 1 | ACC Inhibition | 0.3 |

| Furan derivative 2 | HIF Stabilization | 8.6 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(furan-2-amido)-3-methylthiophene-2-carboxylic acid, and how do reaction conditions affect yield and purity?

- Answer : Common methods include coupling reactions between 3-methylthiophene-2-carboxylic acid derivatives and furan-2-carboxamide groups. For example, palladium-catalyzed cross-coupling or carbodiimide-mediated amidation (e.g., EDC/NHS) can be employed. Reaction efficiency depends on solvent polarity (e.g., DMF vs. THF), temperature (optimal 25–60°C), and catalyst loading. Evidence from similar thiophene-carboxylic acid syntheses indicates yields ranging from 70–90% under optimized conditions . Purity (>95%) is typically achieved via recrystallization or preparative HPLC, as demonstrated in chromatographic methods for analogous furan-thiophene hybrids .

Q. How can researchers characterize the structural and chemical properties of this compound using spectroscopic methods?

- Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR identify substituent positions (e.g., methyl group at thiophene C3, furan amido linkage). For example, a methyl proton resonance near δ 2.3 ppm and aromatic protons in the δ 6.5–7.5 ppm range are typical .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 265.05 for CHNOS) and fragmentation patterns (e.g., loss of CO from the carboxylic acid group) .

- Infrared (IR) Spectroscopy : Stretching vibrations for amide (1650–1700 cm) and carboxylic acid (2500–3300 cm) groups validate functional groups .

Q. What are the recommended storage conditions and solubility profiles for this compound?

- Answer : The compound is stable as a solid powder when stored at −20°C in airtight, light-protected containers. Solubility varies: highly soluble in DMSO (>10 mg/mL) and moderately in ethanol or methanol (<5 mg/mL). Aqueous solubility is pH-dependent, with improved dissolution in alkaline buffers due to deprotonation of the carboxylic acid group .

Advanced Research Questions

Q. What are the reported biological activities of this compound, and what methodological approaches are used to assess its effects on cell function?

- Answer : Preliminary studies on analogous thiophene-carboxylic acid derivatives show antimicrobial (MIC ~10–50 µM against S. aureus) and antiproliferative activities (IC ~20–100 µM in cancer cell lines). Mechanistic assays include:

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) .

- Apoptosis Detection : Flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .

- Signal Transduction : Western blotting for phosphorylation markers (e.g., ERK, AKT) .

Q. How do researchers address discrepancies in synthesis efficiency and biological activity reported across different studies?

- Answer : Contradictions often arise from variations in reaction conditions (e.g., catalyst purity, solvent grade) or assay protocols (e.g., cell line heterogeneity). Mitigation strategies include:

- Synthetic Reproducibility : Repeating reactions with rigorously dried solvents and inert atmospheres .

- Biological Replication : Using standardized cell lines (e.g., ATCC-certified HeLa) and normalizing data to positive controls (e.g., doxorubicin for cytotoxicity) .

- Statistical Analysis : Applying multivariate regression to identify confounding variables (e.g., serum concentration in cell culture) .

Q. What strategies are employed to optimize the compound's solubility and stability for in vitro and in vivo assays?

- Answer :

- Prodrug Design : Esterification of the carboxylic acid group (e.g., methyl ester) improves membrane permeability .

- Nanoformulation : Encapsulation in liposomes or PLGA nanoparticles enhances aqueous stability and bioavailability .

- pH Adjustment : Buffering to pH 7.4 (physiological conditions) prevents precipitation in cell culture media .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.